molecular formula C17H14Cl2O3 B1357396 2-[4-(4-Chlorobenzoyl)phenoxy]-2-methylpropanoyl chloride CAS No. 65178-90-7

2-[4-(4-Chlorobenzoyl)phenoxy]-2-methylpropanoyl chloride

Cat. No.: B1357396
CAS No.: 65178-90-7
M. Wt: 337.2 g/mol
InChI Key: JOHXGAFWXKHHFM-UHFFFAOYSA-N
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Description

2-[4-(4-Chlorobenzoyl)phenoxy]-2-methylpropanoyl chloride is a chemical compound with the molecular formula C17H14Cl2O3 and a molecular weight of 337.197 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and industry.

Chemical Reactions Analysis

2-[4-(4-Chlorobenzoyl)phenoxy]-2-methylpropanoyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[4-(4-Chlorobenzoyl)phenoxy]-2-methylpropanoyl chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(4-Chlorobenzoyl)phenoxy]-2-methylpropanoyl chloride involves its interaction with specific molecular targets and pathways. For example, it has been shown to activate peroxisome proliferator-activated receptor alpha (PPARα), which plays a crucial role in lipid metabolism . This activation leads to various downstream effects, including the regulation of gene expression involved in lipid and glucose metabolism.

Comparison with Similar Compounds

2-[4-(4-Chlorobenzoyl)phenoxy]-2-methylpropanoyl chloride can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity compared to other similar compounds.

Properties

IUPAC Name

2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2O3/c1-17(2,16(19)21)22-14-9-5-12(6-10-14)15(20)11-3-7-13(18)8-4-11/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOHXGAFWXKHHFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)Cl)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60597502
Record name 2-[4-(4-Chlorobenzoyl)phenoxy]-2-methylpropanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60597502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65178-90-7
Record name 2-[4-(4-Chlorobenzoyl)phenoxy]-2-methylpropanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60597502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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